Butein (CAS: 487-52-5) is a natural polyphenol belonging to the chalcone class of flavonoids. Unlike the more common closed-ring flavones and flavonols, butein features an open α,β-unsaturated ketone system, a structural feature that dictates its distinct chemical reactivity and biological target profile. Its 2',3,4,4'-tetrahydroxy substitution pattern, particularly the catechol group on the B-ring, is central to its function as an enzyme inhibitor and antioxidant. This guide focuses on procurement-relevant evidence, highlighting where butein's specific structure provides a quantifiable advantage over common, structurally related polyphenols.
Direct substitution of butein with more common flavonoids like quercetin or its aurone tautomer, butin, is often unviable due to significant differences in structural stability and target engagement. The open chalcone structure of butein is less stable than the closed heterocyclic ring of butin, its flavanone tautomer, particularly in aqueous culture media. This difference in stability and conformation affects solubility, formulation compatibility, and ultimately, the effective concentration available to interact with biological targets. Furthermore, the flexible chalcone backbone allows for a different binding mode to enzyme active sites compared to the more rigid ring systems of flavonols (e.g., fisetin, quercetin), leading to distinct inhibitory profiles and potencies that are not directly comparable. Therefore, selecting a substitute based on shared hydroxyl patterns alone risks altered kinetics, reduced potency, and poor reproducibility.
In assays measuring inhibition of PTP1B, a key negative regulator of insulin signaling, butein demonstrates significantly higher potency than many common flavonoid analogs. One study reported an IC50 value for butein of 3.21 µM. For context, other studies on related flavonoids under different assay conditions have shown IC50 values for alpinumisoflavone at 21.6 µM against PTP1B, highlighting butein's comparatively strong inhibitory activity.
| Evidence Dimension | PTP1B Inhibition (IC50) |
| Target Compound Data | 3.21 µM |
| Comparator Or Baseline | Alpinumisoflavone: 21.6 µM |
| Quantified Difference | ~6.7-fold more potent than alpinumisoflavone |
| Conditions | In vitro PTP1B enzyme activity assay using p-nitrophenyl phosphate (pNPP) as substrate. |
For researchers investigating diabetes or metabolic syndrome, butein offers higher potency against PTP1B than other flavonoids, enabling use at lower concentrations and reducing potential off-target effects.
Butein demonstrates superior performance in standard antioxidant assays compared to its flavanone analog, butrin. In a DPPH radical scavenging assay, butein achieved an EC50 value of 0.36 mg/mL, whereas butrin was significantly less effective, showing only 22% inhibition at a much higher concentration of 1 mg/mL. This potency is also competitive with quercetin, a benchmark antioxidant flavonoid, which has a reported IC50 of 89.7 µg/mL (0.09 mg/mL) in a comparable DPPH assay. This highlights butein's high intrinsic antioxidant capacity, which is critical for applications in mitigating oxidative stress.
| Evidence Dimension | DPPH Radical Scavenging (EC50) |
| Target Compound Data | 0.36 mg/mL |
| Comparator Or Baseline | Butrin: >1 mg/mL (only 22% inhibition at 1 mg/mL); Quercetin: 0.09 mg/mL |
| Quantified Difference | Significantly more potent than Butrin; comparable potency to Quercetin. |
| Conditions | In vitro 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. |
For applications requiring potent free-radical scavenging, butein provides a quantifiable efficacy advantage over its direct structural analog butrin, making it a more efficient choice for cellular and formulation-based antioxidant studies.
Butein is practically insoluble in water but demonstrates high solubility in common organic solvents essential for laboratory workflows. Technical datasheets specify its solubility as approximately 20 mg/mL in ethanol, 25 mg/mL in dimethylformamide (DMF), and over 50 mg/mL in dimethyl sulfoxide (DMSO). This high solubility in DMSO is a key procurement-relevant parameter, as it facilitates the preparation of concentrated stock solutions (e.g., up to 55 mg/mL), which are critical for minimizing solvent artifacts in cell culture experiments and ensuring dose accuracy. For aqueous buffers, a two-step dissolution (first in DMF, then diluted) is recommended to achieve a working concentration of approximately 0.5 mg/mL.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | Not applicable (establishes baseline for handling) |
| Quantified Difference | Not applicable |
| Conditions | Standard laboratory conditions for solvent dissolution. |
Predictable, high solubility in DMSO allows for the creation of stable, high-concentration stock solutions, which is essential for reproducibility, accurate serial dilutions, and minimizing solvent-induced toxicity in sensitive biological assays.
Based on its demonstrated potency and selectivity for Protein Tyrosine Phosphatase 1B (PTP1B), butein is a primary candidate for studies aimed at enhancing insulin signaling pathways. Its use is indicated in cell-based and in vivo models of type 2 diabetes and obesity where precise modulation of PTP1B is required.
With superior DPPH radical scavenging activity compared to its close analog butrin, butein is well-suited for developing formulations designed to protect against oxidative damage. Its high solubility in DMSO and ethanol facilitates its incorporation into screening protocols for identifying cellular protectants against ROS-induced damage.
The distinct, flexible structure of butein makes it an important tool compound for kinase and phosphatase inhibitor screening programs. Its specific inhibitory profile against protein tyrosine kinases, which differs from more rigid flavonoids, allows it to be used to probe the structural requirements for chalcone-based enzyme inhibition.
Butein's well-characterized high solubility in DMSO (>50 mg/mL) ensures its suitability for preparing concentrated stock solutions required for automated HTS workflows. This property minimizes the risk of compound precipitation in assay plates and ensures reproducible dose-response curves, making it a reliable reference compound for chalcone-class inhibitors.